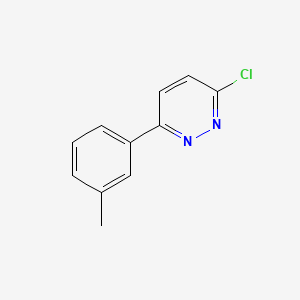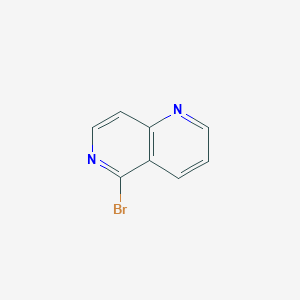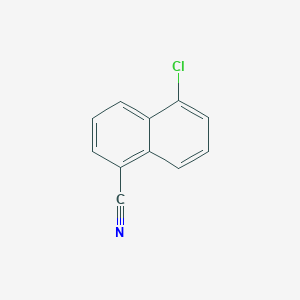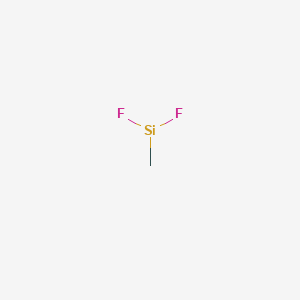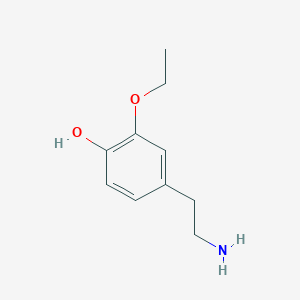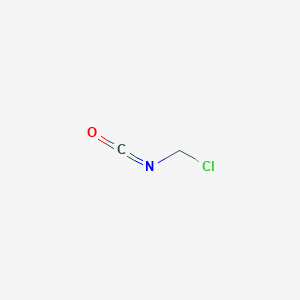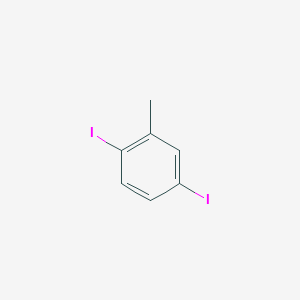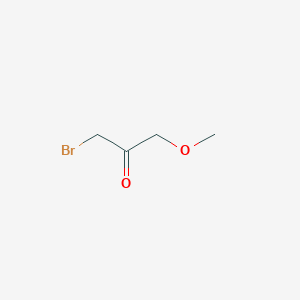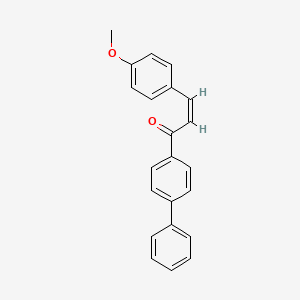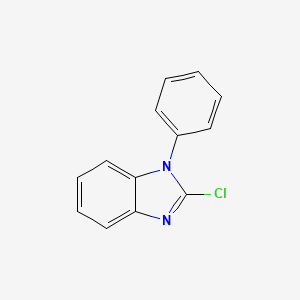![molecular formula C18H15ClN2O2 B1625988 3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline CAS No. 99503-75-0](/img/structure/B1625988.png)
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline is an organic compound with the molecular formula C18H16N2O2Cl It is a derivative of benzene, featuring two aminophenoxy groups and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline can be synthesized through a multi-step process involving the reaction of 1,3-dichlorobenzene with 3-aminophenol. The reaction typically proceeds via nucleophilic aromatic substitution, where the chlorine atoms are replaced by aminophenoxy groups. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF), under elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or nitric acid are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the nitro groups.
Substitution: Hydroxyl or alkoxy derivatives replacing the chlorine atom.
Scientific Research Applications
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of high-performance materials, such as polyimides and epoxy resins, due to its thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The aminophenoxy groups can form hydrogen bonds and other interactions with these targets, modulating their activity. The chlorine atom may also participate in halogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-aminophenoxy)benzene: Lacks the chlorine atom, which may affect its reactivity and applications.
1,3-Bis(4-aminophenoxy)-5-chlorobenzene: Similar structure but with different positioning of the aminophenoxy groups, leading to variations in chemical behavior.
1,3-Bis(3-aminophenoxy)-4-chlorobenzene:
Uniqueness
3-[3-(3-Aminophenoxy)-5-chlorophenoxy]aniline is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. The presence of both aminophenoxy groups and a chlorine atom allows for diverse chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
99503-75-0 |
|---|---|
Molecular Formula |
C18H15ClN2O2 |
Molecular Weight |
326.8 g/mol |
IUPAC Name |
3-[3-(3-aminophenoxy)-5-chlorophenoxy]aniline |
InChI |
InChI=1S/C18H15ClN2O2/c19-12-7-17(22-15-5-1-3-13(20)9-15)11-18(8-12)23-16-6-2-4-14(21)10-16/h1-11H,20-21H2 |
InChI Key |
PVAFXZHYHVOLDG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)OC3=CC=CC(=C3)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-Dihydro-naphtho[1,2-c]isoxazole](/img/structure/B1625906.png)
